molecular formula C6H12N2O3S2 B1669684 Cysteinylcysteine CAS No. 18048-87-8

Cysteinylcysteine

Cat. No. B1669684
CAS RN: 18048-87-8
M. Wt: 224.3 g/mol
InChI Key: OABOXRPGTFRBFZ-IMJSIDKUSA-N
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Description

Cysteinylcysteine is a compound with the molecular formula C6H12N2O3S2 . It is also known by other names such as Cysteine, cysteinyl-, Cysteinylcystein, and 2-(2-amino-3-sulfanylpropanamido)-3-sulfanylpropanoic acid .


Molecular Structure Analysis

The molecular structure of Cysteinylcysteine consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 224.301 Da and the monoisotopic mass is 224.028931 Da .


Physical And Chemical Properties Analysis

Cysteinylcysteine has a density of 1.4±0.1 g/cm3, a boiling point of 480.1±45.0 °C at 760 mmHg, and a flash point of 244.2±28.7 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 170 Å2 and the molar volume is 160.7±3.0 cm3 .

Scientific Research Applications

Clinical and Nutritional Benefits

Cysteinylcysteine, as part of dietary cysteine, plays a crucial role in enhancing antioxidant status and managing diseases through its involvement in methionine, taurine, and glutathione (GSH) metabolic pathways. It has been shown to fight chronic inflammation by boosting antioxidant status, which is particularly beneficial in stressed and inflammatory states where the demand for cysteine increases as a substrate for GSH synthesis. High cysteine-containing functional foods, such as whey or keratin, are being investigated for their potential clinical benefits in improving antioxidant status in health and disease (McPherson & Hardy, 2011).

Gut Sulfur Amino Acid Metabolism

The gastrointestinal tract plays a significant role in the metabolism of sulfur amino acids (SAAs), including cysteine. It metabolizes about 20% of dietary methionine, converting it into homocysteine and cysteine. This process is integral to maintaining redox homeostasis and impacts epithelial intracellular signaling, proliferation, and survival. The local production of homocysteine and other compounds within the gut has implications for gastrointestinal diseases, suggesting that dietary interventions with folate and cysteine could be effective in disease prevention and treatment (Burrin & Stoll, 2007; Bauchart‐Thevret, Stoll, & Burrin, 2009).

Homocysteine and Health Implications

Homocysteine, a byproduct of cysteine metabolism, has been studied extensively for its role in cardiovascular diseases. Elevated homocysteine levels are linked to various health issues, including oxidative stress, inflammation, and vascular dysfunction. While interventions to lower homocysteine levels were hoped to reduce cardiovascular risks, evidence from randomized controlled trials has not definitively proven a causal relationship, indicating that further research is needed to understand its implications fully (Kaul, Zadeh, & Shah, 2006).

Detoxification and Antioxidant Support

Cysteine's role in detoxification and antioxidant support through the synthesis of glutathione has been highlighted as a key mechanism in protecting against oxidative stress and inflammation in hepatic diseases. N-acetylcysteine (NAC), a cysteine derivative, has shown potential in attenuating markers of inflammation and oxidative stress in liver damage, suggesting its therapeutic possibilities in managing hepatic conditions (Andrade et al., 2015).

Safety And Hazards

While specific safety and hazard information for Cysteinylcysteine is not available in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABOXRPGTFRBFZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NC(CS)C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CS)C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939338
Record name N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cysteinylcysteine

CAS RN

18048-87-8
Record name L-Cysteinyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18048-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteinylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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